6-(Oxetan-3-yloxy)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Oxetan-3-yloxy)pyridine-2,3-diamine is a compound that features an oxetane ring attached to a pyridine ring with two amine groups at the 2 and 3 positions.
Vorbereitungsmethoden
The synthesis of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved by forming a C−O bond . Another approach involves the use of [2+2] cycloadditions, such as the Paternò−Büchi reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6-(Oxetan-3-yloxy)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxetane derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Oxetan-3-yloxy)pyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring and amine groups can also participate in various biochemical reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
6-(Oxetan-3-yloxy)pyridine-2,3-diamine can be compared with other similar compounds, such as:
2-(Oxetan-3-yloxy)pyrimidin-5,6-d2-4-amine: This compound features a pyrimidine ring instead of a pyridine ring, which may result in different chemical and biological properties.
6-(Oxetan-3-yloxy)pyridazin-4,5-d2-3-amine: This compound has a pyridazine ring, which can also influence its reactivity and applications.
Eigenschaften
Molekularformel |
C8H11N3O2 |
---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
6-(oxetan-3-yloxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3O2/c9-6-1-2-7(11-8(6)10)13-5-3-12-4-5/h1-2,5H,3-4,9H2,(H2,10,11) |
InChI-Schlüssel |
OQDVBRXHSOMWGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=NC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.